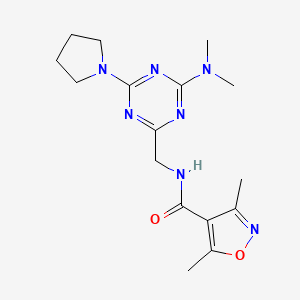

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a triazine-based compound with a substituted isoxazole moiety. Its structure integrates a 1,3,5-triazine core modified with dimethylamino and pyrrolidinyl groups at the 4- and 6-positions, respectively, and a 3,5-dimethylisoxazole-4-carboxamide group linked via a methyl bridge.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-10-13(11(2)25-21-10)14(24)17-9-12-18-15(22(3)4)20-16(19-12)23-7-5-6-8-23/h5-9H2,1-4H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBYWNGTFMSKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide involves multiple steps, starting from the formation of the 1,3,5-triazine core. This core is typically synthesized by condensing cyanuric chloride with dimethylamine and pyrrolidine in an organic solvent under controlled temperature and pH conditions. The resulting intermediate is then reacted with 3,5-dimethylisoxazole-4-carboxylic acid chloride in the presence of a suitable base to yield the final compound.

Industrial Production Methods

In industrial settings, large-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves automated processes with precise temperature, pressure, and pH control. Continuous flow reactors are often used to facilitate efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: : Reduction of the triazine ring can occur under strong reducing conditions, affecting the compound's stability.

Substitution: : The triazine and isoxazole rings are prone to nucleophilic substitution reactions, which can be exploited to modify the compound's structure.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: : Reducing agents such as lithium aluminum hydride can be used.

Substitution: : Conditions for substitution typically involve nucleophiles like amines or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: : N-oxide derivatives

Reduction: : Partially reduced triazine intermediates

Substitution: : Various substituted triazines and isoxazole derivatives

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing the creation of novel molecules with diverse functional groups.

Biology

In biological research, it is investigated for its potential as a bioactive molecule, potentially influencing cellular pathways and showing promise in drug development.

Medicine

Its unique structure makes it a candidate for medicinal chemistry research, particularly in developing new pharmacophores for therapeutic agents targeting specific biological pathways.

Industry

Industrially, this compound finds applications in the development of advanced materials, including polymers and coatings, where its chemical stability and reactivity are beneficial.

Mechanism of Action

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, altering their activity. The triazine ring can engage in hydrogen bonding and π-π interactions, while the isoxazole moiety contributes to its overall binding affinity and specificity. This dual interaction capability allows the compound to modulate various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazine Cores

Several triazine derivatives share structural similarities with the target compound:

- N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide (): This compound features a triazine core with benzylidene and hydroxymethyl substituents. Unlike the target compound, it lacks the isoxazole group but includes extended amide and pyrrolidinyl moieties.

- N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (): Structurally closest to the target compound, differing only in the isoxazole substituent (3,5-dimethyl vs. 5-thiophen-2-yl). Key Difference: The thiophene group introduces sulfur-based heteroaromaticity, which may enhance solubility in non-polar solvents compared to the methyl-substituted isoxazole .

Functional Comparison

Research Findings

- Thiophene Analog () : Demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL), attributed to the thiophene’s electron-rich structure enhancing membrane penetration .

- Benzylidene Derivative (): Limited biological data exist, but its large size and polar groups suggest poor cell permeability, limiting therapeutic utility .

- Target Compound: No direct studies are available, but its dimethylisoxazole group may confer metabolic stability over thiophene analogs, as methyl groups resist oxidative degradation .

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in cancer therapy. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in different cancer models, and relevant case studies.

The compound's mechanism of action primarily involves the inhibition of bromodomain-containing protein 4 (BRD4), which plays a significant role in regulating gene transcription. BRD4 is implicated in numerous cancers, making it a target for therapeutic intervention. The compound has been shown to bind to both bromodomains of BRD4, enhancing its inhibitory potency.

Key Findings:

- Inhibition of Cancer Cell Proliferation: Studies have demonstrated that the compound significantly inhibits the proliferation of colorectal cancer cells (HCT116) with an IC50 value of 162 nM, indicating a potent antiproliferative effect .

- Modulation of Apoptosis: The compound down-regulates c-MYC protein levels while up-regulating HEXIM1 expression, suggesting its role in modulating apoptotic pathways through intrinsic mechanisms .

- In Vivo Efficacy: In mouse models (CT-26 tumor model), the compound exhibited a tumor suppression rate of 56.1%, demonstrating its potential as an effective antitumor agent .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the dimethylamino group and the pyrrolidine moiety contributes significantly to its binding affinity and selectivity towards BRD4.

Data Table: Biological Activity Overview

| Activity | Value | Notes |

|---|---|---|

| IC50 against HCT116 | 162 nM | Significant inhibition of cell proliferation |

| Tumor suppression rate in vivo | 56.1% | Effective in CT-26 tumor mouse model |

| c-MYC down-regulation | Yes | Indicates modulation of oncogenic pathways |

| HEXIM1 up-regulation | Yes | Suggests involvement in apoptosis regulation |

Case Studies

Several studies have focused on the biological activity of related compounds that share structural similarities with this compound.

- BRD4 Inhibitors Development:

-

Synergistic Effects:

- Research has explored the combination of this compound with other chemotherapeutic agents. Preliminary findings suggest that it may enhance the efficacy of existing treatments by targeting multiple pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide?

- Methodological Answer : Synthesis optimization requires careful control of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) at 60–80°C improve yields by stabilizing intermediates during triazine ring functionalization . Excess reagents (e.g., methylating agents) may be necessary to drive reactions to completion, but purification via column chromatography is critical to isolate the product from byproducts .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns on the triazine and isoxazole rings. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unreacted starting material under acidic/basic conditions?

- Methodological Answer : In cases where starting material remains unreacted (e.g., under 2M HCl or 10% NaOH), alternative activation strategies like microwave-assisted synthesis or catalytic systems (e.g., Pd-mediated coupling) may enhance reactivity. Analytical techniques such as HPLC-MS can monitor reaction progress and identify degradation pathways .

Q. What strategies exist for enhancing the compound’s bioavailability and target interaction?

- Methodological Answer : Functional group modifications, such as introducing hydrophilic substituents (e.g., hydroxyl or carboxyl groups) on the pyrrolidine ring, can improve solubility. Molecular docking studies guided by the compound’s heteroatom-rich structure (N, O) help predict interactions with biological targets like kinase enzymes. In vitro assays (e.g., fluorescence polarization) validate binding affinity .

Q. How should experimental designs be structured to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine biochemical assays (e.g., enzyme inhibition kinetics) with cellular models (e.g., HEK293 cells transfected with target receptors). Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways. Confocal microscopy can localize the compound within organelles, while RNA-seq identifies downstream gene expression changes .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements in triplicate). Variability may arise from differences in cell lines or compound purity (>95% by HPLC). Structural analogs (e.g., triazine derivatives with morpholine instead of pyrrolidine) serve as controls to isolate structure-activity relationships .

Key Experimental Parameters (Summarized)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.